デルフィニジン3-ガラクトシド

説明

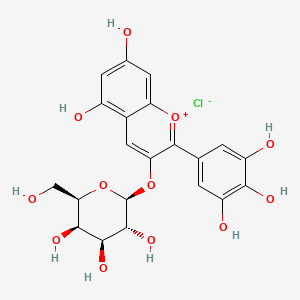

Delphinidin 3-galactoside, also known as Delphinidin 3-O-β-D-galactoside chloride, is a naturally occurring water-soluble flavonoid found in various fruits and vegetables . It is a purple-colored plant pigment that occurs in a variety of berries, eggplant, roselle, and wine . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Synthesis Analysis

Delphinidin 3-galactoside is synthesized from p-coumaric acid, coumaroyl-CoA, and malonyl-CoA from the phenylpropanoid pathway . It is found in a variety of glycosidic forms ranging from glucoside to arabinoside .Molecular Structure Analysis

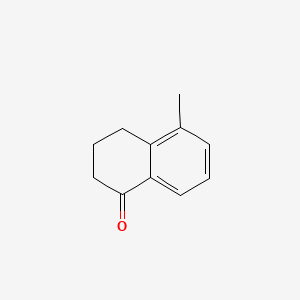

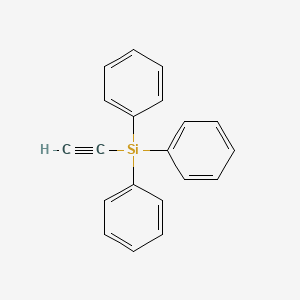

The empirical formula of Delphinidin 3-galactoside is C21H21ClO12, and its molecular weight is 500.84 . The structure of Delphinidin 3-galactoside includes three rings, two phenolic (A, B) and one pyran © rings .Physical And Chemical Properties Analysis

Delphinidin 3-galactoside is a powder with a melting point of 150 °C . It is stored at a temperature of -20°C .科学的研究の応用

がん治療

デルフィニジン3-ガラクトシドは、がん治療分野で有望視されています。 研究によると、PI3K/AktおよびERK1/2 MAPKなどの重要なシグナル伝達経路を不活性化することにより、卵巣がん細胞の予防と進行に化学療法的な役割を果たす可能性があります .

脳の健康

この化合物は、血液脳関門(BBB)を通過する能力があり、さまざまな脳関連疾患の治療における可能性を示唆しています .

抗血管新生作用

デルフィニジン3-ガラクトシドは、抗血管新生作用を高めることが判明しており、血管新生が役割を果たす疾患(がんなど)の治療において重要となる可能性があります .

バイオインフォマティクスとフィールドマネジメント

バイオインフォマティクスツールとフィールドマネジメント戦略は、果実や葉におけるデルフィニジン3-ガラクトシドの同定と定量化を改善するために使用されており、食品産業と製薬産業の両方におけるその応用にとって重要です .

薬理学

デルフィニジン3-ガラクトシドの薬理作用は、その生物活性特性を考えると、食品産業と製薬産業における潜在的な応用に向けて研究されています .

物理化学的性質

デルフィニジン3-ガラクトシドの物理化学的性質を理解することは、食品科学や薬理学など、さまざまな分野におけるその応用にとって不可欠です .

作用機序

Target of Action

Delphinidin 3-galactoside, a naturally occurring water-soluble flavonoid, has been found to target several biological pathways. It has the ability to cross the blood-brain barrier (BBB), indicating its potential in the treatment of various disorders related to the brain . It also targets the MAPK pathway and the activator protein 1 (AP-1) factor .

Mode of Action

Delphinidin 3-galactoside interacts with its targets in distinct and complex ways. It reduces RTK activity and targets the MAPK pathway as well as the activator protein 1 (AP-1) factor . This interaction may help to avoid malignant transformation during the beginning of cancer .

Biochemical Pathways

Delphinidin 3-galactoside affects several biochemical pathways. It reduces RTK activity and targets the MAPK pathway . The compound’s interaction with these pathways leads to a variety of downstream effects, including potential anti-cancer effects .

Pharmacokinetics

The pharmacokinetics of Delphinidin 3-galactoside involve its absorption, distribution, metabolism, and excretion (ADME). Delphinidin 3-galactoside is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound’s ADME properties significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of Delphinidin 3-galactoside’s action are diverse. It possesses antioxidant, anti-inflammatory, and cardiovascular protective effects . Furthermore, it has been shown to exert beneficial effects on gut microbiota .

Action Environment

The action, efficacy, and stability of Delphinidin 3-galactoside can be influenced by various environmental factors. For instance, the compound’s bioavailability and therapeutic effects can be affected by factors such as diet and gut microbiota

将来の方向性

Delphinidin 3-galactoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . The review by Asif Husain et al. aims to open pathways for further exploration and research investigation on the true potential of the naturally occurring purple pigment (Delphinidin) in its anthocyanidin and anthocyanin forms beyond nutrition .

生化学分析

Biochemical Properties

Delphinidin 3-galactoside plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin production . This interaction is crucial for its potential use in skin-whitening products. Additionally, delphinidin 3-galactoside can interact with reactive oxygen species (ROS), neutralizing them and preventing oxidative stress . This antioxidant activity is vital for protecting cells from damage and maintaining cellular health.

Cellular Effects

Delphinidin 3-galactoside exerts several effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, delphinidin 3-galactoside can modulate the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses . By inhibiting this pathway, delphinidin 3-galactoside can reduce inflammation and promote cellular health. Furthermore, it has been observed to affect the expression of genes involved in antioxidant defense, such as those encoding for phase II detoxifying enzymes . This modulation of gene expression helps enhance the cell’s ability to combat oxidative stress.

Molecular Mechanism

At the molecular level, delphinidin 3-galactoside exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, delphinidin 3-galactoside has been shown to inhibit the activity of tyrosinase by binding to its active site . This inhibition prevents the enzyme from catalyzing the production of melanin, leading to a reduction in pigmentation. Additionally, delphinidin 3-galactoside can activate or inhibit signaling pathways, such as the NF-κB pathway, by interacting with key proteins involved in these pathways . These interactions result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of delphinidin 3-galactoside can change over time. Its stability and degradation are important factors to consider. Delphinidin 3-galactoside is relatively stable under acidic conditions but can degrade in neutral or alkaline environments . This degradation can affect its bioactivity and efficacy. Long-term studies have shown that delphinidin 3-galactoside can maintain its antioxidant and anti-inflammatory properties over extended periods, although its potency may decrease with time

Dosage Effects in Animal Models

The effects of delphinidin 3-galactoside can vary with different dosages in animal models. Studies have shown that low to moderate doses of delphinidin 3-galactoside can provide beneficial effects, such as reducing oxidative stress and inflammation . High doses may lead to toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . It is essential to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Delphinidin 3-galactoside is involved in various metabolic pathways. It can be metabolized by enzymes such as glycosyltransferases, which add sugar moieties to the compound, enhancing its solubility and stability . Additionally, delphinidin 3-galactoside can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Delphinidin 3-galactoside is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, it can cross the blood-brain barrier and accumulate in various regions of the brain . This ability to reach different tissues and organs is essential for its potential use in treating neurological disorders. Additionally, delphinidin 3-galactoside can interact with transporters involved in cellular uptake and efflux, affecting its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of delphinidin 3-galactoside can influence its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of delphinidin 3-galactoside is crucial for understanding its mechanisms of action and potential therapeutic applications.

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)